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Compound of Interest

Methyl 3-formyl-4-
Compound Name:
methoxybenzoate

Cat. No.: B181462

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,
and potential applications of methyl 3-formyl-4-methoxybenzoate. The information is
intended to support research and development activities in medicinal chemistry and related
fields.

Chemical Structure and Identification

Methyl 3-formyl-4-methoxybenzoate is an aromatic organic compound characterized by a
benzene ring substituted with a methyl ester, a formyl (aldehyde), and a methoxy group.

Molecular Structure:
Chemical Structure of Methyl 3-formyl-4-methoxybenzoate

Table 1: Compound Identification
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Identifier Value

IUPAC Name Methyl 3-formyl-4-methoxybenzoate
CAS Number 145742-55-8

Molecular Formula C10H1004

Molecular Weight 194.18 g/mol

Canonical SMILES

COC1=C(C=C(C=C1)C(=0)OC)C=0

InChl Key

UBHWBFCQJCEFSA-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of methyl 3-formyl-4-

methoxybenzoate is presented below.

Table 2: Physicochemical Data

Property Value Source
Physical State Solid Vendor Data
Appearance Off-white to white solid Vendor Data
Melting Point 100 - 104 °C

Boiling Point (Predicted) 332.3£27.0 °C at 760 Torr Vendor Data

Density (Predicted)

1.191 + 0.06 g/cm3 at 20 °C

Solubility

Data not available -

Synthesis

While a specific, detailed experimental protocol for the synthesis of methyl 3-formyl-4-

methoxybenzoate is not readily available in the literature, its synthesis can be logically

approached through the ortho-formylation of methyl 4-methoxybenzoate. Several established

methods for the formylation of activated aromatic rings are applicable.
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Reimer-Tiemann Reaction
. (CHCI3, NaOH)
ortho-Formylation
ortho-Formylation (VS nEE AR EE AR o))
] = (POCI3, DMF)
ortho-Formylation
Duff Reaction
(Hexamethylenetetramine, acid)

Methyl 4-methoxybenzoate

Methyl 3-formyl-4-methoxybenzoate

Click to download full resolution via product page

Plausible Synthetic Pathways to Methyl 3-formyl-4-methoxybenzoate

Proposed Experimental Protocol (Duff Reaction)

The Duff reaction is a viable method for the ortho-formylation of phenols and other electron-rich
aromatic compounds, such as methyl 4-methoxybenzoate.[1][2][3][4][5]

Materials:

» Methyl 4-methoxybenzoate

e Hexamethylenetetramine (HMTA)

 Trifluoroacetic acid (TFA) or another suitable acid catalyst

e A suitable solvent (e.g., acetic acid)

e Hydrochloric acid (for hydrolysis)

o Diethyl ether or ethyl acetate (for extraction)

e Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve methyl 4-methoxybenzoate and hexamethylenetetramine in the chosen
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solvent.

» Addition of Acid: Slowly add the acid catalyst to the reaction mixture while stirring.

» Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be
monitored by thin-layer chromatography (TLC).

» Hydrolysis: After cooling to room temperature, add a solution of hydrochloric acid and
continue to stir to hydrolyze the intermediate imine.

o Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an
organic solvent like diethyl ether or ethyl acetate.

 Purification: Wash the combined organic layers with water and brine, then dry over an
anhydrous drying agent. Remove the solvent under reduced pressure. The crude product
can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data (Predicted)

Due to the lack of experimentally determined spectra in the public domain, the following are
predicted spectroscopic characteristics based on the structure of methyl 3-formyl-4-
methoxybenzoate and data from analogous compounds.

Table 3: Predicted Spectroscopic Data
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Technique

Predicted Characteristics

1H NMR

- Aromatic protons: Three signals in the
aromatic region (& 7.0-8.0 ppm). Expect a
doublet for the proton ortho to the ester, a
doublet for the proton ortho to the formyl group,
and a singlet or narrow doublet for the proton
between the formyl and methoxy groups. -
Aldehyde proton: A singlet around & 9.8-10.5
ppm. - Methoxy protons: Two singlets, one for
the ester methyl group (around & 3.9 ppm) and
one for the ether methoxy group (around o 3.9-

4.0 ppm).

13C NMR

- Carbonyl carbons: Two signals in the downfield
region, one for the ester carbonyl (around
165-170 ppm) and one for the aldehyde
carbonyl (around & 190-195 ppm). - Aromatic
carbons: Six signals in the aromatic region (6
110-160 ppm), with carbons attached to oxygen
appearing more downfield. - Methoxy carbons:

Two signals around & 50-60 ppm.

IR Spectroscopy

- C=0 stretching (ester): Strong absorption band
around 1720-1730 cm~1. - C=0 stretching
(aldehyde): Strong absorption band around
1690-1715 cm™1, - C-H stretching (aldehyde):
Two weak bands around 2720 cm~t and 2820
cm~1, - C-O stretching (ether and ester): Strong
bands in the 1000-1300 cm~1 region. - Aromatic
C=C stretching: Medium to weak bands in the
1450-1600 cm~1 region.

Applications in Drug Development

While there are no specific drugs that directly incorporate the methyl 3-formyl-4-

methoxybenzoate moiety, substituted benzaldehydes are a crucial class of intermediates in

medicinal chemistry.[6][7] The presence of multiple functional groups—aldehyde, ester, and
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methoxy—on the aromatic ring makes this compound a versatile scaffold for the synthesis of
more complex molecules with potential biological activity.

Methyl 3-formyl-4-methoxybenzoate

Aldehyde Chemistry Ester Chemistry Aromatic Ring Chemistry

(e.g., reductive amination, Wittig reaction) (e.g., hydrolysis, amidation) (e.g., further substitution)

Diverse Biologically Active Molecules

Click to download full resolution via product page
Potential Synthetic Utility in Drug Discovery

The aldehyde functional group can be readily transformed into other functionalities, such as
amines via reductive amination or alkenes via the Wittig reaction. The ester group can be
hydrolyzed to the corresponding carboxylic acid or converted to an amide. These
transformations allow for the introduction of diverse pharmacophores and the exploration of
structure-activity relationships (SAR).

The methoxy and formyl substitution pattern is found in various natural products and synthetic

compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and

anticancer properties. Therefore, methyl 3-formyl-4-methoxybenzoate represents a valuable
starting material for the synthesis of novel therapeutic agents.

Safety Information

Detailed toxicological data for methyl 3-formyl-4-methoxybenzoate is not available. Standard
laboratory safety precautions should be taken when handling this compound, including the use
of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work
should be conducted in a well-ventilated area or a fume hood.
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Conclusion

Methyl 3-formyl-4-methoxybenzoate is a synthetically useful building block with potential
applications in drug discovery and development. While detailed experimental data for this
specific compound is limited, its properties and reactivity can be inferred from related
structures. The synthetic routes and potential applications outlined in this guide provide a
foundation for further research and utilization of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b181462?utm_src=pdf-body
https://www.benchchem.com/product/b181462?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Duff_reaction
https://thescholarship.ecu.edu/items/abff8e8d-7cfe-4ee3-a55d-59fb1d0fd4d0
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/duff-reaction/2524DAB62A320D2682470CA555041DDA
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/duff-reaction/2524DAB62A320D2682470CA555041DDA
https://synarchive.com/named-reactions/duff-reaction
https://en.chem-station.com/reactions-2/2016/09/duff-reaction.html
https://www.wisdomlib.org/concept/substituted-aromatic-aldehydes
https://www.wisdomlib.org/concept/substituted-benzaldehyde
https://www.benchchem.com/product/b181462#methyl-3-formyl-4-methoxybenzoate-structure-and-properties
https://www.benchchem.com/product/b181462#methyl-3-formyl-4-methoxybenzoate-structure-and-properties
https://www.benchchem.com/product/b181462#methyl-3-formyl-4-methoxybenzoate-structure-and-properties
https://www.benchchem.com/product/b181462#methyl-3-formyl-4-methoxybenzoate-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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